molecular formula C8H9FN2O2 B1344121 3-Amino-4-fluoro-N-methoxybenzamide CAS No. 348165-47-9

3-Amino-4-fluoro-N-methoxybenzamide

Cat. No.: B1344121
CAS No.: 348165-47-9
M. Wt: 184.17 g/mol
InChI Key: VTAXISHFQUXLIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-fluoro-N-methoxybenzamide is an organic compound with the molecular formula C8H9FN2O2 It is a derivative of benzamide, characterized by the presence of an amino group at the third position, a fluoro group at the fourth position, and a methoxy group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4-fluoro-N-methoxybenzamide typically involves the following steps:

    Nitration: The starting material, 4-fluoroaniline, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Methoxylation: The amino group is protected, and the compound is subjected to methoxylation using methanol and a suitable catalyst.

    Amidation: Finally, the protected amino group is deprotected, and the compound is converted to the benzamide derivative through an amidation reaction with benzoyl chloride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction conditions and improve yield. This method allows for precise control over reaction parameters, leading to higher selectivity and efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the fluoro group to a hydrogen atom, resulting in the formation of 3-amino-N-methoxybenzamide.

    Substitution: The fluoro group can be substituted with other nucleophiles, such as hydroxyl or thiol groups, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium hydroxide or thiourea in polar solvents.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of 3-amino-N-methoxybenzamide.

    Substitution: Formation of hydroxyl or thiol-substituted derivatives.

Scientific Research Applications

3-Amino-4-fluoro-N-methoxybenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Amino-4-fluoro-N-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluoro and methoxy groups contribute to the compound’s binding affinity and specificity. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

    3-Amino-4-methoxybenzamide: Lacks the fluoro group, resulting in different chemical reactivity and biological activity.

    4-Fluoro-N-methoxybenzamide: Lacks the amino group, affecting its ability to form hydrogen bonds and interact with biological targets.

    3-Amino-4-fluorobenzamide: Lacks the methoxy group, influencing its solubility and pharmacokinetic properties.

Uniqueness: 3-Amino-4-fluoro-N-methoxybenzamide is unique due to the combination of the amino, fluoro, and methoxy groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

3-amino-4-fluoro-N-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9FN2O2/c1-13-11-8(12)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTAXISHFQUXLIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)C1=CC(=C(C=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60624640
Record name 3-Amino-4-fluoro-N-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

348165-47-9
Record name 3-Amino-4-fluoro-N-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60624640
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.